![molecular formula C25H18ClN3O3 B2452063 2-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326909-93-6](/img/structure/B2452063.png)
2-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
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Description
2-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C25H18ClN3O3 and its molecular weight is 443.89. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Several studies have synthesized and characterized derivatives of isoquinoline and oxadiazole, assessing their antimicrobial potential. For instance, compounds with quinazoline and oxadiazole structures have shown significant antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2011), (Sirgamalla & Boda, 2019). These findings suggest the potential use of such compounds in developing new antimicrobial agents.
Anti-inflammatory and Analgesic Activities
Research has also been conducted on the anti-inflammatory and analgesic properties of novel quinazolinone derivatives. Some compounds have shown promising results in screening for these activities, indicating their potential therapeutic applications in treating inflammation and pain (A. A. Farag et al., 2012).
Anticancer Activities
The synthesis and evaluation of novel compounds with a 2-oxoquinoline structure have been aimed at discovering new anticancer agents. These compounds have been tested against various cancer cell lines such as A549, HeLa, MCF-7, and U2OS, showing moderate to high levels of antitumor activities. This suggests their potential as anticancer agents, highlighting the importance of the structural motif in developing therapeutic strategies (Fang et al., 2016).
Thermodynamic and Physical Characterization
Thermodynamic and physical properties of derivatives related to the chemical structure have been characterized, providing insight into solute-solvent interactions and the effects of structural modifications on various thermodynamic parameters. These studies contribute to a deeper understanding of the compounds' behaviors in different environments, which is crucial for their application in material science and drug formulation (Godhani et al., 2013).
properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3/c1-2-31-22-13-6-5-12-20(22)23-27-24(32-28-23)21-15-29(17-9-7-8-16(26)14-17)25(30)19-11-4-3-10-18(19)21/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGSXROIJBMSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one |
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